2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione
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Overview
Description
2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracenedione, characterized by the presence of a methyl group and a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione typically involves the Diels-Alder reaction. For instance, 1,4-naphthoquinone can react with 2,3-dimethyl-1,3-butadiene under reflux conditions for approximately 12 hours. The reaction mixture is then cooled and concentrated via rotary evaporation to yield the desired product as a solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply. The feasibility of commercial-scale synthesis has been assessed, indicating potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-anthraquinone.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives of anthraquinone and other substituted anthracenediones.
Scientific Research Applications
2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione has several scientific research applications:
Chemistry: It is used as a catalyst in chemical reactions, such as in alkaline chemical pulping.
Biology and Medicine: The compound has been studied for its potential anti-cancer properties, as it can be oxidized to 2-methyl-anthraquinone, which has shown to retard cancer cell propagation.
Industry: It is used in the production of dyes and pigments due to its stable quinone structure.
Mechanism of Action
The mechanism by which 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione exerts its effects involves its oxidation to 2-methyl-anthraquinone. This oxidation process can occur at room temperature and is facilitated by exposure to air. The resulting 2-methyl-anthraquinone interacts with cellular pathways to inhibit the growth of cancer cells .
Comparison with Similar Compounds
- 2-Methyl-anthraquinone
- 1,4,4a,9a-Tetrahydro-9,10-anthracenedione
- 5,8-Dihydroxy-2-methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
Comparison: 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione is unique due to its tetrahydro structure and the presence of a methyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, it has distinct oxidation properties and potential anti-cancer effects .
Properties
CAS No. |
3319-24-2 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-6,12-13H,7-8H2,1H3 |
InChI Key |
HMPTXYUENQEIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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